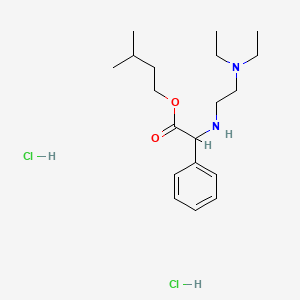

Glycine, N-(2-(diethylamino)ethyl)-2-phenyl-, isopentyl ester, hydrochloride

Description

Historical Trajectories in Spasmolytic Agent Research

The quest to alleviate pain from smooth muscle spasms is a long-standing endeavor in medicine. gla.ac.uk Early research and clinical practice were dominated by naturally occurring alkaloids, principally atropine (B194438) and papaverine. gla.ac.ukdokumen.pub These compounds became the models for the development of synthetic antispasmodics. dokumen.pub Spasms are broadly classified into two types: neurotropic (or neurogenic) spasms, caused by nervous stimulation of the muscle, and musculotropic (or myogenic) spasms, resulting from direct stimulation of the muscle itself. gla.ac.ukdokumen.pub

Atropine, an antagonist of muscarinic acetylcholine (B1216132) receptors, was the archetypal neurotropic agent, while papaverine, an opium alkaloid, demonstrated direct relaxant effects on smooth muscle, making it the model for musculotropic agents. dokumen.pubncats.io The primary goal of synthetic chemistry in this field became the development of a single compound that could effectively target both types of spasms, combining the neurotropic activity of atropine with the musculotropic action of papaverine, while minimizing the associated side effects. gla.ac.ukdokumen.pub This led to extensive investigation into the synthesis of esters of basic alcohols, exploring how different acid and alcohol components influenced the type and intensity of spasmolytic activity. dokumen.pub This era of research laid the groundwork for the creation of synthetic dual-action spasmolytics like Camylofine.

Foundational Academic Context of Camylofine Dihydrochloride (B599025)

Camylofine dihydrochloride, chemically known as 3-methylbutyl 2-((2-(diethylamino)ethyl)amino)-2-phenylacetate dihydrochloride, was first introduced as an effective synthetic spasmolytic by Brock in 1950. ijrcog.orggynaecologyjournal.comsynzeal.com It emerged from the systematic effort to synthesize compounds with a dual mode of action. researchgate.net

Initial pharmacological studies demonstrated that Camylofine possesses both a direct musculotropic effect on smooth muscles, similar to papaverine, and a neurotropic effect via its anticholinergic (antimuscarinic) properties, akin to atropine. researchgate.netijrcog.org The musculotropic action is attributed to the inhibition of the phosphodiesterase IV (PDE4) enzyme. gynaecologyjournal.comdergipark.org.tr This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn reduces intracellular calcium levels and results in smooth muscle relaxation. ijrcog.org Its neurotropic action involves blocking muscarinic receptors, particularly M3 receptors, in the smooth muscle cells of the gastrointestinal tract, which reduces motility. ijrcog.orginnovationaljournals.com

Table 1: Chemical Properties of Camylofine Dihydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Isopentyl 2-((2-(diethylamino)ethyl)amino)-2-phenylacetate dihydrochloride | synzeal.com |

| Molecular Formula | C19H32N2O2 · 2HCl | ijrcog.orgsynzeal.comdergipark.org.tr |

| Molecular Weight | 393.4 g/mol | dergipark.org.tr |

| Appearance | White crystalline powder | dergipark.org.tr |

| Melting Point | 170 °C to 180 °C | dergipark.org.tr |

| Solubility | Soluble in water at acidic pH | dergipark.org.tr |

This interactive table provides a summary of the key chemical properties of Camylofine Dihydrochloride.

Contemporary Research Orientations and Thematic Scope

Contemporary research on Camylofine dihydrochloride has expanded from foundational pharmacology to focus on enhancing its clinical utility and understanding its behavior in various formulations. A significant area of modern investigation involves the development of new drug delivery systems and formulations. For instance, recent studies have explored the creation of co-crystals of Camylofine dihydrochloride with co-formers like fumaric acid. dergipark.org.trdergipark.org.tr This co-crystal technology aims to improve the stability of the compound, which is known to be sensitive to moisture and light, without altering its chemical composition. dergipark.org.trresearchgate.net

Another major research theme is the evaluation of fixed-dose combinations (FDCs). Studies have investigated the synergistic effects of combining Camylofine dihydrochloride with non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics such as Nimesulide, Paracetamol, and Diclofenac potassium. ijrcog.orgijmedicine.comijmedicine.comresearchgate.net This research aims to provide more comprehensive pain relief by targeting both the spasm and the associated inflammation and pain signaling pathways. innovationaljournals.comijmedicine.com These studies often employ validated pain assessment tools like the Visual Analog Scale (VAS) to quantify the reduction in pain intensity. ijrcog.orgresearchgate.net

Furthermore, pharmacokinetic profiling studies are being conducted to better understand the absorption, distribution, metabolism, and excretion of the compound, both alone and in combination formulations. ijpp.com Analytical chemistry research also continues to evolve, with the development of new, validated methods such as gas chromatography for the precise quantification of Camylofine dihydrochloride in pharmaceutical preparations. medchemexpress.comsemanticscholar.orgresearchgate.net

Table 2: Summary of Recent Research Findings on Camylofine Dihydrochloride

| Research Area | Key Finding | Implication | Source(s) |

|---|---|---|---|

| Formulation Science | Formation of co-crystals with fumaric acid successfully improved the stability of Camylofine dihydrochloride. | Co-crystal technology can enhance the performance and characteristics of pharmaceutical formulations containing this compound. | dergipark.org.trdergipark.org.trresearchgate.net |

| Combination Therapy | Fixed-dose combinations with analgesics (e.g., Paracetamol, Nimesulide) showed significant reduction in acute colicky abdominal pain. | Combining an antispasmodic with an analgesic can provide a synergistic effect for more effective pain management. | ijrcog.orgijmedicine.comijmedicine.comresearchgate.net |

| Clinical Efficacy | Found to be effective in accelerating cervical dilatation and shortening the duration of the first stage of labor compared to some other antispasmodics. | Offers a valuable option in the management of labor augmentation. | gynaecologyjournal.comnih.govnih.gov |

| Analytical Methods | A gas chromatography method was developed and validated for the simultaneous determination of Camylofine dihydrochloride and Nimesulide in tablets. | Provides a reliable and convenient method for routine quality control analysis of combination drug products. | semanticscholar.orgresearchgate.net |

This interactive table summarizes key contemporary research orientations and their significant findings related to Camylofine Dihydrochloride.

Structure

2D Structure

Properties

CAS No. |

5892-41-1 |

|---|---|

Molecular Formula |

C19H33ClN2O2 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H |

InChI Key |

QQZXGWCAVDVDOT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

54-30-8 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Innovations

Established Synthetic Pathways for Camylofine Dihydrochloride (B599025)

The primary synthesis of Camylofine involves the strategic assembly of its core components: a phenylacetate (B1230308) backbone, an isoamyl ester group, and a diethylaminoethylamino side chain. The sequence of reactions is designed to introduce these functionalities in a controlled manner.

A key step in the synthesis of Camylofine is the α-halogenation of a carboxylic acid precursor, a transformation accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgwikipedia.orguomustansiriyah.edu.iq This reaction specifically targets the α-carbon of carboxylic acids. wikipedia.orgbyjus.com In the synthesis of Camylofine, the starting material is Phenylacetic acid. wikipedia.org

The HVZ reaction is initiated by converting the carboxylic acid into an acyl bromide using a catalyst like phosphorus tribromide (PBr₃). wikipedia.orglibretexts.org This acyl bromide intermediate can then tautomerize to its enol form. libretexts.org The enol subsequently reacts with bromine (Br₂) to achieve bromination at the α-position, yielding an α-bromo acyl bromide. wikipedia.orglibretexts.org This highly reactive intermediate is crucial for the subsequent steps in the Camylofine synthesis. The reaction with Phenylacetic acid specifically produces 2-Bromo-2-phenylacetyl bromide. wikipedia.org

Table 1: Key Reagents in Hell-Volhard-Zelinsky Halogenation for Camylofine Precursor

| Precursor | Reagent 1 | Reagent 2 | Product |

|---|

Following the initial halogenation, the synthesis proceeds through a series of well-defined intermediate compounds. wikipedia.org The elucidation of these intermediates is critical for understanding the reaction mechanism and optimizing the process.

Formation of the α-bromo ester: The first key intermediate, 2-Bromo-2-phenylacetyl bromide, is not isolated but is immediately treated with isoamyl alcohol. wikipedia.org This reaction forms the ester linkage and results in the formation of 3-methylbutyl bromo(phenyl)acetate. This step effectively attaches the isoamyl group, which is a characteristic feature of the Camylofine molecule.

Alkylation and Final Product Formation: The second key intermediate, 3-methylbutyl bromo(phenyl)acetate, possesses a reactive bromine atom at the α-position. This site is susceptible to nucleophilic attack. The final step in the synthesis of the Camylofine base is the alkylation of this intermediate with N,N-Diethylethylenediamine. wikipedia.org This reaction displaces the bromide and attaches the diamine side chain, completing the core structure of Camylofine. wikipedia.org The resulting base is then converted to the more stable dihydrochloride salt.

Table 2: Reaction Sequence and Intermediates in Camylofine Synthesis

| Step | Reactant(s) | Product/Intermediate | Purpose |

|---|---|---|---|

| 1 | Phenylacetic acid, Br₂, PBr₃ | 2-Bromo-2-phenylacetyl bromide | α-Halogenation of the precursor wikipedia.org |

| 2 | 2-Bromo-2-phenylacetyl bromide, Isoamyl alcohol | 3-methylbutyl bromo(phenyl)acetate | Formation of the isoamyl ester wikipedia.org |

The final step in any chemical synthesis is the purification of the target compound to meet pharmaceutical standards. For Camylofine dihydrochloride, a combination of classical and modern techniques is employed. Recrystallization is a common method used to purify the final solid salt.

Advanced chromatographic techniques are also essential for both purification and quality control analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized to separate Camylofine dihydrochloride from any remaining starting materials, intermediates, or by-products. researchgate.netijprajournal.comresearchgate.net These methods are highly sensitive and can confirm the purity of the final Active Pharmaceutical Ingredient (API). researchgate.net For instance, GC methods often use a capillary column, such as one with a stationary phase of 5% diphenyl-95% dimethyl polysiloxane, and helium as the carrier gas to achieve separation. researchgate.netscirp.org

Table 3: Example Chromatographic Conditions for Camylofine Dihydrochloride Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| Gas Chromatography (GC) | RTX-5 capillary column (Crossbond 50% diphenyl-95% dimethyl polysiloxane) | Helium | Flame Ionization Detector (FID) researchgate.netajptr.com |

Investigation of Analog Synthesis and Structural Modifications

The synthesis of analogs and structural modifications of existing drug molecules is a fundamental strategy in medicinal chemistry to develop new compounds with improved properties. nih.gov While specific, extensively documented analogs of Camylofine are not prevalent in readily available literature, the principles of medicinal chemistry allow for the rational design of potential structural modifications.

The structure of Camylofine offers several sites for modification:

The Ester Group: The isoamyl ester could be replaced with other alkyl or aryl alcohols to investigate how the size, shape, and lipophilicity of this group affect the compound's activity and pharmacokinetic profile.

The Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyl, alkoxy groups) could modulate electronic properties and interactions with biological targets.

The Diamine Side Chain: The N,N-diethyl groups could be altered to other alkyl groups to study the influence of steric bulk near the nitrogen atoms. The length of the ethylenediamine (B42938) chain could also be extended or shortened.

These modifications, guided by principles such as bio-isosterism and structure-activity relationship (SAR) studies, could lead to the discovery of new molecules with enhanced potency, selectivity, or a more favorable metabolic profile. nih.gov

Compound Index

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Camylofine dihydrochloride | C₁₉H₃₄Cl₂N₂O₂ |

| Phenylacetic acid | C₈H₈O₂ |

| 2-Bromo-2-phenylacetyl bromide | C₈H₆Br₂O |

| Isoamyl alcohol | C₅H₁₂O |

| 3-methylbutyl bromo(phenyl)acetate | C₁₃H₁₇BrO₂ |

| N,N-Diethylethylenediamine | C₆H₁₆N₂ |

| Bromine | Br₂ |

| Phosphorus tribromide | PBr₃ |

| Helium | He |

Molecular Mechanisms of Action and Pharmacological Modalities

Anticholinergic Receptor Modulation and Binding Dynamics

Camylofine's neurotropic effects are derived from its activity as an antimuscarinic agent. wikipedia.org This involves blocking the action of acetylcholine (B1216132), a key neurotransmitter in the parasympathetic nervous system, at muscarinic receptors. wikipedia.orgnih.gov These receptors are integral to mediating smooth muscle contraction, and their inhibition leads to muscle relaxation. mdpi.comresearchgate.net

Clinical and literature evidence indicates that Camylofine possesses a higher spasmolytic potency when compared to several other antispasmodic agents. ijrcog.orgresearchgate.netijrcog.org Studies have demonstrated its statistically significant superiority in efficacy over drugs such as drotaverine, hyoscine, and valethamate. ijrcog.orgresearchgate.netijrcog.org In some comparative studies, a single dose of Camylofine was found to be more effective than repeated doses of comparator drugs. researchgate.netijrcog.org This superior potency is attributed to its dual mechanism of action, which combines the anticholinergic effects with direct musculotropic activity. ijrcog.org

Interactive Table: Comparative Potency of Camylofine

| Feature | Camylofine | Drotaverine | Hyoscine | Valethamate |

| Relative Potency | Higher | Lower | Lower | Lower |

| Primary Mechanism | Dual: Anticholinergic & PDE4 Inhibition | Musculotropic (PDE4 Inhibition) | Anticholinergic | Anticholinergic |

| Clinical Finding | Statistically significant superiority in spasmolytic effect ijrcog.orgresearchgate.netijrcog.org | - | - | - |

Phosphodiesterase Type IV (PDE4) Enzyme Inhibition Pathways

The musculotropic, or direct smooth muscle action, of Camylofine is achieved through the inhibition of the phosphodiesterase type IV (PDE4) enzyme. ijrcog.orgwikipedia.org This pathway is distinct from its anticholinergic effects and directly targets the intracellular mechanisms that control smooth muscle tone. wikipedia.org

Phosphodiesterase (PDE) enzymes are responsible for the degradation and inactivation of the second messenger molecule, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov PDE4 is a specific type of this enzyme that selectively hydrolyzes cAMP. nih.govnih.govmdpi.com By inhibiting the action of PDE4, Camylofine prevents the breakdown of cAMP, leading to an increase in its intracellular concentration. ijrcog.orgwikipedia.orgresearchgate.net Elevated levels of cAMP activate downstream signaling pathways, including protein kinase A (PKA), which play a crucial role in orchestrating cellular responses that lead to smooth muscle relaxation. uhasselt.be

The increase in intracellular cAMP levels ultimately leads to a reduction in the concentration of cytosolic calcium (Ca2+). wikipedia.orgresearchgate.net While the precise cascade is complex, elevated cAMP is known to influence various proteins involved in calcium homeostasis, leading to the sequestration of calcium into intracellular stores like the endoplasmic reticulum and a decrease in calcium influx from the extracellular space. mdpi.commdpi.com Since smooth muscle contraction is critically dependent on the concentration of free cytosolic calcium, this reduction is a key step in inducing relaxation. innovationaljournals.comnih.gov

The dual action of Camylofine results in a potent and comprehensive smooth muscle relaxing effect. wikipedia.org The anticholinergic pathway blocks the initial nerve signal for contraction, while the PDE4 inhibition pathway works directly within the muscle cell to prevent it from contracting. ijrcog.orgwikipedia.org A notable aspect of Camylofine's action is its selectivity. For instance, in obstetric applications, it acts as a preferential cervical dilator without interfering with uterine contractility. ijrcog.orgresearchgate.net This selectivity is attributed to its specific action on the phosphodiesterase IV iso-enzyme, which allows for targeted relaxation of certain smooth muscles (like the cervix) while not affecting others (like the uterus). ijrcog.orgresearchgate.net This targeted action makes it an effective antispasmodic for colicky pain originating from biliary, intestinal, or ureteric spasms. ijrcog.orginnovationaljournals.com

Integrated Dual Mechanism of Action in Spasmolytic Research

Camylofine dihydrochloride (B599025) exhibits a distinctive and potent spasmolytic effect through an integrated dual mechanism of action, which combines both neurotropic and musculotropic properties. This dual action allows for a comprehensive approach to the relaxation of smooth muscles, making it an effective agent in the management of spasmodic pain. researchgate.netijrcog.org The synergistic nature of these two pathways is a key area of interest in spasmolytic research, as it offers a broader spectrum of activity compared to agents with a single mechanism of action.

The neurotropic effect of Camylofine is characterized by its anticholinergic activity, specifically its antagonism of muscarinic receptors. wikipedia.orgnih.gov By blocking these receptors, Camylofine inhibits the action of acetylcholine, a neurotransmitter that plays a crucial role in stimulating smooth muscle contractions in the parasympathetic nervous system. wikipedia.orgnih.gov This action is particularly effective in counteracting spasms induced by cholinergic stimulation.

Complementing its neurotropic activity is a direct musculotropic effect, which involves the inhibition of phosphodiesterase type IV (PDE4). researchgate.netwikipedia.org The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn phosphorylates downstream targets that promote the sequestration of intracellular calcium ions. The resulting decrease in cytosolic calcium concentration leads to the relaxation of smooth muscle cells. wikipedia.org This direct action on the muscle tissue itself allows Camylofine to be effective against spasms regardless of their origin.

The integration of these two mechanisms provides a more robust and comprehensive spasmolytic effect than either action could achieve alone. The anticholinergic component addresses spasms originating from nerve impulses, while the musculotropic component directly relaxes the muscle, providing relief from spasms caused by other stimuli. This dual mechanism is particularly advantageous in clinical scenarios where the underlying cause of smooth muscle spasm may be complex and multifactorial.

Research has demonstrated the superior efficacy of Camylofine in various clinical applications, which is attributed to this integrated dual action. For instance, in the augmentation of labor, Camylofine has been shown to be more effective in promoting cervical dilatation compared to other spasmolytics that may possess only a single mode of action. ijrcog.org

The following tables present data from comparative clinical studies, illustrating the enhanced efficacy of Camylofine dihydrochloride in different therapeutic contexts.

Table 1: Comparative Efficacy of Camylofine Dihydrochloride in the Management of Abdominal Colic

| Spasmolytic Agent/Combination | Outcome Measure | Result | p-value |

| Camylofin-Mefenamic Acid | Reduction in VAS Score (Day 5) | ~100% | <0.05 |

| Dicyclomine-Mefenamic Acid | Reduction in VAS Score (Day 5) | 95% | <0.05 |

| Camylofin-Paracetamol | Reduction in VAS Score (Day 5) | -77.8% | <0.0001 |

| Dicyclomine-Paracetamol | Reduction in VAS Score (Day 5) | -50.6% | <0.0001 |

| VAS: Visual Analogue Scale for pain. Data compiled from clinical trials comparing fixed-dose combinations. ijrcog.orgijrcog.org |

Table 2: Comparative Efficacy of Camylofine Dihydrochloride in Augmentation of Labor

| Spasmolytic Agent | Outcome Measure | Result | p-value |

| Camylofine dihydrochloride | Rate of Cervical Dilatation | 1.92 cm/hour | <0.001 |

| Placebo | Rate of Cervical Dilatation | 1.18 cm/hour | <0.001 |

| Data from a randomized, double-blind, placebo-controlled trial. ijrcog.org |

The findings from these studies underscore the clinical significance of Camylofine's integrated dual mechanism of action. By targeting both the neural pathways that initiate contractions and the intracellular machinery of the smooth muscle cells themselves, Camylofine provides a potent and reliable spasmolytic effect. This comprehensive approach is a subject of ongoing interest in the development of new and more effective treatments for conditions characterized by smooth muscle spasms.

Advanced Pharmaceutical Formulation Research and Development

Co-crystal Engineering for Enhanced Material Properties

Co-crystal engineering is a sophisticated strategy in pharmaceutical sciences designed to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. This is achieved by forming a new crystalline solid that consists of the API and a co-former held together by non-covalent interactions. For Camylofine dihydrochloride (B599025), a compound known for its susceptibility to degradation under various stress conditions, co-crystallization presents a promising avenue to improve its stability, solubility, and dissolution rate. dergipark.org.tr

Rational Design Principles and Co-former Selection (e.g., Fumaric Acid)

The foundation of successful co-crystal development lies in the rational selection of a suitable co-former. The choice of a co-former is critical as it can significantly influence the stability and solubility of the final co-crystal. nih.gov For Camylofine dihydrochloride, a systematic approach involving a literature survey and computational screening can be employed to identify potential co-formers.

One such co-former that has been investigated is Fumaric Acid. Carboxylic acid-based co-formers like fumaric acid are frequently used in the development of pharmaceutical co-crystals due to their ability to form robust hydrogen bonds with the API. nih.gov The selection of Fumaric Acid as a co-former for Camylofine dihydrochloride was guided by its potential to establish strong intermolecular interactions, a key factor for the formation of a stable co-crystal lattice. dergipark.org.tr Studies have demonstrated that fumaric acid can effectively improve the physicochemical properties of various APIs, making it a logical candidate for co-crystallization with Camylofine dihydrochloride. nih.gov

The formation of Camylofine dihydrochloride-Fumaric acid co-crystals has been successfully achieved through methods such as the kneading technique, which is a simple, time-efficient, solid-state grinding method. dergipark.org.trresearchgate.net This method involves grinding the API and co-former together in specific molar ratios, such as 1:1, 1:2, and 1:3, to facilitate the formation of the co-crystal structure. dergipark.org.tr

Computational Molecular Docking in Co-crystal System Design

Computational molecular docking is a powerful in-silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of co-crystal design, molecular docking is employed to forecast the geometry of the ligand-receptor complex, providing insights into the potential interactions between the API and various co-formers. dergipark.org.trresearchgate.net

For Camylofine dihydrochloride, molecular docking studies were instrumental in the selection of Fumaric Acid as a co-former. The strength of the interaction between Camylofine dihydrochloride and potential co-formers was evaluated based on parameters like the Glide score and the number of hydrogen bonds formed. A lower Glide score indicates a stronger interaction, and a higher number of hydrogen bonds suggests a greater binding affinity. dergipark.org.tr

In a comparative study, Fumaric Acid demonstrated a superior interaction profile with Camylofine dihydrochloride, exhibiting the highest number of hydrogen bonds and a favorable Glide score of -5.21 kcal/mol. dergipark.org.trdergipark.org.trresearcher.life This computational prediction strongly suggested that Fumaric Acid would be an effective co-former for creating a stable co-crystal with Camylofine dihydrochloride. dergipark.org.tr

Interactive Table: Molecular Docking Results for Camylofine Dihydrochloride and Fumaric Acid

| Parameter | Value | Reference |

| Co-former | Fumaric Acid | dergipark.org.tr |

| Glide Score | -5.21 kcal/mol | dergipark.org.trdergipark.org.trresearcher.life |

| Hydrogen Bonds | Highest among evaluated co-formers | dergipark.org.trdergipark.org.trresearcher.life |

Solid-State Characterization Techniques for Co-crystals

Once the co-crystals are synthesized, a comprehensive solid-state characterization is imperative to confirm their formation and to analyze their structural and physical properties. dergipark.org.trresearchgate.net This involves a suite of analytical techniques that provide distinct and complementary information about the new crystalline form.

FTIR spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule and to study the intermolecular interactions. In co-crystal analysis, FTIR is employed to detect shifts in the characteristic peaks of the API and co-former, which are indicative of the formation of new hydrogen bonds in the co-crystal structure. dergipark.org.tr For Camylofine dihydrochloride-Fumaric acid co-crystals, FTIR spectra are recorded to confirm the interaction between the two components. dergipark.org.trresearchgate.net

SEM is a powerful imaging technique that provides high-resolution images of the surface morphology of a sample. In co-crystal characterization, SEM is used to visualize the particle shape and size of the newly formed co-crystals and to differentiate them from the original crystalline forms of the API and co-former. dergipark.org.tr The morphology of the co-crystal particles can be influenced by the co-former used in the cocrystallization process. researchgate.net Analysis of Camylofine dihydrochloride-Fumaric acid co-crystals via SEM reveals their distinct crystal habit. dergipark.org.trresearchgate.net

PXRD is a fundamental and powerful technique for the characterization of crystalline solids. It provides a unique diffraction pattern for each crystalline material, acting as a "fingerprint." In co-crystal analysis, the PXRD pattern of the product is compared with those of the individual starting materials. A new and distinct diffraction pattern for the product confirms the formation of a new crystalline phase, i.e., the co-crystal. dergipark.org.trinnovareacademics.in The PXRD patterns of Camylofine dihydrochloride-Fumaric acid co-crystals are analyzed to confirm the formation of a novel crystalline structure. dergipark.org.trresearchgate.net

Interactive Table: Solid-State Characterization Techniques

| Technique | Purpose in Co-crystal Analysis | Reference |

| FTIR | Confirms new intermolecular interactions (e.g., hydrogen bonds) by observing shifts in vibrational frequencies. | dergipark.org.trresearchgate.net |

| SEM | Visualizes the morphology and particle size of the co-crystals, distinguishing them from the starting materials. | dergipark.org.trresearchgate.net |

| PXRD | Confirms the formation of a new crystalline phase by identifying a unique diffraction pattern. | dergipark.org.trresearchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to characterize the solid-state properties of pharmaceutical compounds. nih.govptfarm.pl In the context of Camylofine dihydrochloride, DSC has been employed to evaluate its thermal behavior and to confirm the formation of new solid phases, such as co-crystals. researchgate.netscilit.comresearchgate.net

Pure Camylofine dihydrochloride is a white crystalline powder with a reported melting point ranging from 170 °C to 180 °C. researchgate.netdergipark.org.tr DSC analysis of the pure drug would typically show a sharp endothermic peak in this range, corresponding to its melting point. This peak provides a baseline for comparison when new formulations are developed.

In recent pharmaceutical research, DSC was utilized to analyze co-crystals of Camylofine dihydrochloride formed with Fumaric acid. scilit.comresearchgate.net The formation of a co-crystal results in a new crystalline structure with a unique melting point, different from that of the pure drug or the co-former. The DSC thermogram of the Camylofine dihydrochloride-Fumaric acid co-crystal would be expected to show a single, sharp endothermic peak at a different temperature than either of the starting components, confirming the creation of a new, single-phase solid. This analysis is essential for verifying the success of the co-crystallization process and ensuring the absence of pure starting materials in the final product. scilit.com

In Vitro Performance Evaluation of Co-crystals (e.g., enhanced solubility, dissolution rate)

A primary motivation for developing co-crystals of active pharmaceutical ingredients (APIs) like Camylofine dihydrochloride is to improve their physicochemical properties, particularly solubility and dissolution rate, which can in turn enhance bioavailability. researchgate.netdergipark.org.tr Camylofine dihydrochloride is noted to have low water solubility (0.067 mg/mL) and is pH-dependent, being more soluble in acidic conditions. researchgate.netdergipark.org.tr Co-crystal technology offers a strategy to overcome these limitations. dergipark.org.tr

Studies involving the formation of co-crystals of Camylofine dihydrochloride with Fumaric acid were undertaken with the objective of enhancing its stability, solubility, and dissolution rate. scilit.comresearchgate.netdergipark.org.tr The formation of co-crystals alters the crystal lattice energy of the API, which can lead to a significant increase in its aqueous solubility and the speed at which it dissolves. nih.gov An ex-vivo study revealed that Camylofine dihydrochloride-Fumaric acid co-crystals were more potent than the plain drug, a finding attributed to these enhanced properties. dergipark.org.tr While specific quantitative data on the solubility enhancement was not detailed, the objective of the research was clearly met.

The improved dissolution profile is a critical attribute for developing an immediate-release drug delivery system. dergipark.org.tr By increasing the dissolution rate, the drug can be absorbed more rapidly and completely from the gastrointestinal tract. nih.gov

Table 1: Comparative Physicochemical Properties of Camylofine Dihydrochloride and its Co-crystal This table is based on the stated objectives and findings of research on Camylofine dihydrochloride co-crystals.

| Property | Camylofine Dihydrochloride (Pure API) | Camylofine Dihydrochloride Co-crystal | Research Objective |

| Aqueous Solubility | Low (0.067 mg/mL) researchgate.netdergipark.org.tr | Enhanced | To increase solubility for better absorption. dergipark.org.tr |

| Dissolution Rate | Slow | Enhanced | To achieve a faster onset of action for an immediate-release formulation. dergipark.org.tr |

| Stability | Sensitive to moisture and light researchgate.netdergipark.org.tr | Improved | To overcome degradation issues and improve shelf-life. scilit.comdergipark.org.tr |

Targeted Drug Delivery Systems Investigations

Development of Colon-Specific Drug Delivery Systems

Targeted drug delivery to the colon is a highly desirable strategy for treating local diseases of the bowel, such as ulcerative colitis, as it maximizes drug concentration at the site of action while minimizing systemic side effects. nih.govualberta.ca Research has been conducted to develop a colon-specific drug delivery system for Camylofine dihydrochloride, often in combination with an anti-inflammatory agent like 5-aminosalicylic acid (5-ASA), for the treatment of inflammatory bowel disease (IBD). tandfonline.comnih.gov

The primary goal of such a system is to protect the drug from the acidic environment of the stomach and prevent its release and absorption in the small intestine. nih.gov The drug should only be released once the dosage form reaches the colon. nih.gov This is achieved by designing a system that responds to the unique physiological conditions of the colon, such as its higher pH (around 7.4) and the presence of a specific microbial environment. nih.govtandfonline.com

Fabrication and Characterization of Chitosan Microspheres

Chitosan, a biodegradable and biocompatible polymer, is a suitable carrier for colon-targeted drug delivery. nih.gov For Camylofine dihydrochloride, chitosan microspheres have been fabricated using an emulsion method. tandfonline.comnih.gov This common technique involves creating an emulsion of a drug-polymer dispersion in an oily phase, followed by cross-linking to solidify the microspheres. nih.gov

The characterization of these microspheres is essential to ensure they meet the required specifications for a drug delivery system. Analysis typically includes:

Particle Size Analysis: Performed using optical microscopy to determine the size distribution of the microspheres, which influences drug release characteristics.

Surface Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface features of the microspheres. Studies on chitosan microspheres often reveal a spherical shape with a smooth surface. gncl.cn

Entrapment Efficiency: This measures the percentage of the drug that is successfully encapsulated within the microspheres, which is a critical factor for determining the potential therapeutic payload.

Application of Enteric Coating Strategies (e.g., Eudragit S-100)

To ensure colon-specific delivery, the chitosan microspheres containing Camylofine dihydrochloride require an enteric coating. tandfonline.com Eudragit S-100 is a pH-sensitive anionic polymer ideally suited for this purpose. nih.gov It is insoluble in the acidic environment of the stomach and the upper small intestine but begins to dissolve at a pH of 7.0 and above. nih.govpharmaexcipients.com

This property allows the Eudragit S-100 coating to protect the microspheres and their drug content as they transit through the upper gastrointestinal tract. tandfonline.comnih.gov Once the microspheres reach the terminal ileum and colon, where the pH rises to 7.0 or higher, the coating dissolves, exposing the chitosan microspheres. tandfonline.comwisdomlib.org The subsequent drug release is then triggered by the colonic environment. This combined pH-dependent and polymer-biodegradation mechanism enhances the site-specificity of the drug delivery system. tandfonline.com

In Vitro Drug Release Studies in Simulated Physiological Media

In vitro drug release studies are performed to predict the in vivo behavior of the dosage form. dissolutiontech.com For the Eudragit S-100-coated chitosan microspheres of Camylofine dihydrochloride, release is tested in various media simulating different parts of the gastrointestinal tract. tandfonline.comnih.gov

Studies have shown that in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4 without enzymes), drug release is minimal, demonstrating the effectiveness of the enteric coat in preventing premature drug release. nih.gov However, a significant increase in drug release is observed in media containing rat cecal content, which simulates the microbial environment of the colon. nih.gov In a control study without enzyme induction, 59.2% of Camylofine was released in 24 hours. nih.gov This release was enhanced to 72.5% in a medium with 3% rat cecal matter over the same period. nih.gov When rats were pre-treated to induce enzymes, the drug release further increased to 95.5% after 24 hours, indicating that both the pH change and the enzymatic action of colonic microflora contribute to drug release. tandfonline.comnih.gov

Table 2: In Vitro Cumulative Release of Camylofine Dihydrochloride from Coated Microspheres

| Dissolution Medium | Time (hours) | Cumulative Drug Release (%) |

| Simulated Gastric Fluid (pH 1.2) | 24 | Minimal / Similar to PBS pH 7.4 nih.gov |

| Phosphate Buffer (PBS, pH 7.4) | 24 | Minimal / Similar to SGF nih.gov |

| Control Study (3% Rat Cecal Content) | 24 | 59.2 ± 1.2% nih.gov |

| Study (3% Rat Cecal Content) | 24 | 72.5 ± 1.33% nih.gov |

| Study (3% Cecal Content from Enzyme-Induced Rats) | 24 | 95.5 ± 3.52% tandfonline.comnih.gov |

Effects of Enzyme Induction on Drug Release Kinetics of Camylofine Dihydrochloride

The interplay between the in vivo release of a drug from its dosage form and its subsequent metabolic fate is a critical consideration in pharmaceutical development. Enzyme induction, the process by which the expression of drug-metabolizing enzymes is increased, can significantly alter the pharmacokinetic profile of a drug. This section explores the theoretical effects of enzyme induction on the drug release kinetics of Camylofine dihydrochloride, a smooth muscle relaxant. It is important to note that while the principles discussed are based on established pharmacokinetic and pharmacodynamic concepts, direct clinical or preclinical studies specifically investigating the impact of enzyme induction on Camylofine dihydrochloride's release kinetics are not extensively available in the public domain. Therefore, this discussion is a theoretical exploration based on the compound's known metabolic pathways and the general principles of enzyme induction.

Camylofine dihydrochloride is primarily metabolized through hydrolysis of its ester bond by carboxylesterases (CES). nih.gov These enzymes, particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are present in various tissues, including the liver and the intestine. nih.gov The expression of these esterases can be regulated by nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which are also responsible for the induction of many cytochrome P450 (CYP) enzymes. nih.govnih.gov Consequently, substances known to induce CYP enzymes, such as rifampicin, may also have the potential to induce carboxylesterases. nih.gov

The induction of these enzymes, particularly within the gut wall, can have a profound effect on the first-pass metabolism of an orally administered drug. For a drug like Camylofine dihydrochloride, if it were formulated in a modified-release dosage form, the slow release of the drug could be significantly impacted by an increased metabolic capacity in the intestinal wall.

Detailed Research Findings

In a hypothetical scenario, consider a modified-release formulation of Camylofine dihydrochloride designed to provide a sustained therapeutic effect. The drug's release from the formulation is intended to be the rate-limiting step for its absorption and subsequent systemic availability. However, if the carboxylesterases in the enterocytes are induced, the rate of metabolism of the released drug in the gut wall could increase substantially.

The following data tables illustrate the potential impact of an enzyme inducer on the pharmacokinetic parameters and the apparent in vivo release profile of a hypothetical modified-release formulation of Camylofine dihydrochloride.

| Parameter | Without Inducer | With Inducer (e.g., Rifampicin) | Percentage Change |

|---|---|---|---|

| Cmax (ng/mL) | 150 | 90 | -40% |

| Tmax (hr) | 6 | 5.5 | -8.3% |

| AUC (0-t) (ng·hr/mL) | 1200 | 600 | -50% |

| Bioavailability (%) | 70 | 35 | -50% |

| Time (hours) | In Vitro Release (%) | Apparent In Vivo Release (%) - Without Inducer | Apparent In Vivo Release (%) - With Inducer |

|---|---|---|---|

| 1 | 20 | 18 | 10 |

| 2 | 35 | 32 | 18 |

| 4 | 60 | 55 | 30 |

| 6 | 80 | 75 | 45 |

| 8 | 95 | 90 | 55 |

| 12 | 100 | 98 | 65 |

The data in Table 1 demonstrates a significant reduction in systemic exposure (Cmax and AUC) to Camylofine dihydrochloride in the presence of an enzyme inducer. This is a direct consequence of increased first-pass metabolism. The Tmax may be slightly shorter due to a more rapid clearance of the drug that is absorbed.

Table 2 illustrates how enzyme induction can affect the apparent in vivo drug release. While the in vitro release profile is a property of the formulation, the apparent in vivo release, which is calculated from pharmacokinetic data, is influenced by both the release from the dosage form and the drug's disposition. With enzyme induction, a larger proportion of the released drug is metabolized before reaching the systemic circulation, leading to a lower calculated apparent in vivo release at each time point.

Analytical Method Development and Validation for Chemical Compound Quantification

Chromatographic Techniques for High-Precision Quantification

The accurate quantification of Camylofine dihydrochloride (B599025) in pharmaceutical formulations is essential for quality control. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose due to their high precision, sensitivity, and selectivity.

Gas Chromatography (GC) Methodologies

Gas chromatography is a robust analytical method for the determination of Camylofine dihydrochloride. researchgate.netsemanticscholar.org The technique involves vaporizing the sample and separating its components in a gaseous mobile phase, making it suitable for thermally stable and volatile compounds. science.gov For Camylofine dihydrochloride, GC methods have been developed for its simultaneous estimation with other active pharmaceutical ingredients in tablet formulations. researchgate.netscirp.org

The Flame Ionization Detector (FID) is commonly paired with GC for the analysis of organic compounds like Camylofine dihydrochloride. researchgate.netsemanticscholar.org Optimization of the GC-FID system is critical for achieving accurate and reproducible results. This involves adjusting several parameters, including oven temperature, injector temperature, and detector temperature.

In a validated method for the simultaneous determination of Camylofine dihydrochloride and Nimesulide, the oven temperature was programmed to start at 180°C, then ramped at a rate of 10°C per minute to a final temperature of 280°C, which was held for 15 minutes. semanticscholar.orgscirp.org The injector and detector temperatures were maintained at 250°C and 280°C, respectively. scirp.org These conditions ensure efficient separation and sensitive detection of the analytes. semanticscholar.org

Table 1: Optimized GC-FID Parameters for Camylofine Dihydrochloride Analysis

| Parameter | Optimized Value |

|---|---|

| Initial Oven Temperature | 180°C |

| Temperature Ramp Rate | 10°C / minute |

| Final Oven Temperature | 280°C (Hold for 15 min) |

| Injector Temperature | 250°C |

| Detector (FID) Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL / minute |

| Injection Volume | 1 µL |

This table presents data synthesized from a study on the determination of Camylofine dihydrochloride and Nimesulide. semanticscholar.orgscirp.org

The choice of capillary column is fundamental to the separation efficiency in GC. For the analysis of Camylofine dihydrochloride, RTX-5 capillary columns have been successfully utilized. researchgate.netsemanticscholar.orgresearchgate.net An RTX-5 column features a stationary phase of Crossbond 5% diphenyl / 95% dimethyl polysiloxane, which is a low-polarity phase suitable for a wide variety of applications, including the analysis of drugs. researchgate.netanalytics-shop.comrestek.com

These columns are known for providing low bleed and a tight mono-modal distribution of the polymer, which contributes to better resolution and sensitivity. analytics-shop.comrestek.com A typical dimension for an RTX-5 column used in Camylofine dihydrochloride analysis is 30 meters in length, 0.53 mm in internal diameter, with a film thickness of 1.5 µm. researchgate.netsemanticscholar.orgresearchgate.net This configuration allows for the effective separation of Camylofine dihydrochloride from other compounds, such as Nimesulide or Diclofenac Potassium, and an internal standard like Benzoic acid. researchgate.netsemanticscholar.org

The carrier gas transports the analyte molecules through the GC column, and its flow rate significantly impacts analysis time and separation efficiency. chromatographyonline.com Precise flow control is critical for reproducible retention times. chromatographyonline.com For the GC analysis of Camylofine dihydrochloride, Helium is commonly used as the carrier gas. researchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.net

Optimization of the flow rate is necessary to achieve a balance between analysis speed and resolution. scribd.com In several validated methods for Camylofine dihydrochloride, a constant carrier gas flow rate of 1.5 mL/min has been established as optimal. researchgate.netsemanticscholar.orgresearchgate.net This flow rate, in conjunction with the optimized temperature program and the RTX-5 column, ensures good separation between peaks in a reasonable timeframe. researchgate.netscribd.com Modern GC instruments can maintain a constant flow by automatically adjusting the head pressure as the oven temperature increases, which prevents peak broadening for later-eluting compounds. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used extensively for the separation, identification, and quantification of Camylofine dihydrochloride in pharmaceutical dosage forms. walshmedicalmedia.comafricaresearchconnects.comopenaccessjournals.com The method is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. openaccessjournals.com Its high resolution and accuracy make it an indispensable tool in pharmaceutical analysis. openaccessjournals.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Camylofine dihydrochloride. walshmedicalmedia.comresearchgate.netresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). A frequently used stationary phase is a C18 column (also known as ODS), where silica particles are bonded with n-octadecyl groups. walshmedicalmedia.comresearchgate.net

The principle of separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the nonpolar stationary phase and are retained longer, while more polar compounds elute earlier with the polar mobile phase. The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like methanol or acetonitrile. walshmedicalmedia.comresearchgate.net By adjusting the ratio of the organic modifier and the pH of the buffer, the retention and separation of compounds can be precisely controlled. walshmedicalmedia.com

RP-HPLC methods have been developed and validated for the simultaneous determination of Camylofine dihydrochloride with other drugs, such as Paracetamol, Diclofenac Potassium, and Nimesulide, in combined pharmaceutical preparations. walshmedicalmedia.comresearchgate.nettsijournals.com

Table 2: Exemplary RP-HPLC Conditions for Camylofine Dihydrochloride Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Inertsil C18 (250mm x 4.6 mm, 5µm) | Acquity UPLC HSS C18 (50mm x 2.1 mm, 1.8µm) |

| Mobile Phase | 0.05 M KH₂PO₄ : Methanol (35:65, v/v) | 20 mM Ammonium (B1175870) acetate buffer (pH 3.0) : Methanol (33:67 v/v) |

| Flow Rate | 1.5 mL / minute | 0.250 mL / minute |

| Detection Wavelength | 220 nm | 220 nm |

| Column Temperature | 27°C | Not specified |

| Analyte Retention Time | 4.85 minutes | 1.1 minutes |

This table presents data synthesized from studies on the simultaneous determination of Camylofine dihydrochloride with Diclofenac Potassium walshmedicalmedia.com and with Diclofenac Potassium and Paracetamol researchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)

HPTLC-Densitometry presents a viable alternative to HPLC for the quantification of Camylofine dihydrochloride, offering advantages in terms of sample throughput and cost-effectiveness. This technique involves chromatographic separation on a high-performance silica gel plate followed by densitometric scanning for quantification.

Successful separation has been achieved using pre-coated silica gel 60 F254 plates as the stationary phase. scholarsresearchlibrary.comiosrjournals.orgtsijournals.comresearchgate.net The composition of the mobile phase is crucial for achieving good separation (Rf value). Various solvent systems have been developed:

Acetone: Methanol: Acetic Acid (52: 28: 20, v/v/v) iosrjournals.org

Benzene: Methanol: Ammonia (75:25:3 v/v) tsijournals.comtsijournals.com

Chloroform: Ethyl acetate: Methanol: Ammonia (5:3:2:0.1, v/v) scholarsresearchlibrary.com

Chloroform: Methanol: Ammonia (6:4:0.1 v/v/v) researchgate.net

Chloroform: Methanol: Acetone: Concentrated Ammonia (8:2:2:0.1, by volume) semanticscholar.orgafricaresearchconnects.com

Following development, quantification is performed by densitometric scanning at a specific wavelength. Common wavelengths used for Camylofine dihydrochloride include 254 nm, 215 nm, and 270 nm. scholarsresearchlibrary.comtsijournals.comresearchgate.net For instance, one method reported an Rf value of 0.62 for Camylofine dihydrochloride with densitometric scanning at 254 nm. tsijournals.comtsijournals.com Another method achieved an Rf value of 0.46 with quantification at 270 nm. researchgate.net

Method Validation Pursuant to International Conference on Harmonisation (ICH) Guidelines

Analytical methods developed for the quantification of Camylofine dihydrochloride in pharmaceutical preparations are rigorously validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure their reliability, accuracy, and precision. walshmedicalmedia.comafricaresearchconnects.comijiset.comthepharmajournal.com The validation process encompasses several key parameters, including linearity, detection limits, and accuracy and precision studies. scirp.orgsemanticscholar.orgresearchgate.net

Determination of Linearity and Calibration Ranges

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For Camylofine dihydrochloride, linearity has been established across various concentration ranges depending on the specific analytical technique used.

In HPLC methods, linear ranges have been reported as 7-200 µg/mL, 250-750 µg/mL, and 50-300 µg/mL. scholarsresearchlibrary.comresearchgate.netiosrjournals.orgwalshmedicalmedia.com Other studies have demonstrated linearity in the ranges of 3-90 µg/mL and 20-80 µg/mL. researchgate.netsemanticscholar.org For UV spectrophotometric methods, linearity has been shown in the ranges of 5-25 µg/mL and 5-50 µg/mL. ijiset.comthepharmajournal.com HPTLC methods have established linearity at different concentration levels, including 3-50 µ g/band , 125-1000 µg/mL, 320-480 ng/band, and 1500-9000 ng/spot. scholarsresearchlibrary.comiosrjournals.orgtsijournals.comresearchgate.net

| Analytical Method | Linearity Range | Reference |

| HPLC | 7-200 µg/mL | iosrjournals.org |

| HPLC | 250-750 µg/mL | researchgate.netwalshmedicalmedia.com |

| HPLC | 50-300 µg/mL | scholarsresearchlibrary.com |

| HPLC | 3-90 µg/mL | semanticscholar.org |

| HPLC | 20-80 µg/mL | researchgate.net |

| UV Spectrophotometry | 5-25 µg/mL | thepharmajournal.com |

| UV Spectrophotometry | 5-50 µg/mL | ijiset.com |

| HPTLC | 3-50 µ g/band | iosrjournals.org |

| HPTLC | 125-1000 µg/mL | tsijournals.com |

| HPTLC | 320-480 ng/band | researchgate.net |

| HPTLC | 1500-9000 ng/spot | scholarsresearchlibrary.com |

Assessment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. walshmedicalmedia.com

For Camylofine dihydrochloride, reported LOD and LOQ values vary based on the chromatographic conditions and detection method.

An HPLC method reported an LOD of 0.05 µg/mL and an LOQ of 0.2 µg/mL. walshmedicalmedia.com

Another HPLC study found an LOD of 94.21 x 10⁻² µg/mL and an LOQ of 28.55 x 10⁻¹ µg/mL. iosrjournals.org

A third HPLC method determined the LOD and LOQ to be 6.763 µg/mL and 22.319 µg/mL, respectively. scholarsresearchlibrary.com

Using HPTLC, one study established an LOD of 83.18 x 10⁻² µ g/band and an LOQ of 25.20 x 10⁻¹ µ g/band . iosrjournals.org

A different HPTLC analysis yielded an LOD of 90.23 ng/spot and an LOQ of 298.25 ng/spot. scholarsresearchlibrary.com

A gas chromatography (GC) method reported an LOD of 1.2 µg/mL and an LOQ of 2.1 µg/mL. scirp.orgsemanticscholar.org

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC | 0.05 µg/mL | 0.2 µg/mL | walshmedicalmedia.com |

| HPLC | 0.9421 µg/mL | 2.855 µg/mL | iosrjournals.org |

| HPLC | 6.763 µg/mL | 22.319 µg/mL | scholarsresearchlibrary.com |

| HPTLC | 0.8318 µ g/band | 2.520 µ g/band | iosrjournals.org |

| HPTLC | 90.23 ng/spot | 298.25 ng/spot | scholarsresearchlibrary.com |

| GC | 1.2 µg/mL | 2.1 µg/mL | scirp.orgsemanticscholar.org |

Accuracy and Precision Studies

Accuracy and precision are fundamental to method validation. Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Precision is assessed at different levels, including repeatability (system precision) and intermediate precision. System precision is determined from replicate injections of a standard solution, while method precision involves multiple independent determinations. For Camylofine dihydrochloride, method precision has been reported with RSD values of 0.49% and 0.48%. walshmedicalmedia.comtsijournals.com The RSD for repeatability of measurement has been found to be 0.037 for HPLC and 0.121 for HPTLC methods. scholarsresearchlibrary.com

Accuracy is typically evaluated by the standard addition method, where known quantities of the standard drug are added to the sample at different concentration levels (e.g., 50%, 100%, 150%). walshmedicalmedia.comsemanticscholar.org The percentage recovery of the added analyte is then calculated. Studies on Camylofine dihydrochloride have shown excellent accuracy, with recovery values generally falling within the range of 98% to 102%. scholarsresearchlibrary.com Specific studies have reported recovery ranges of 99.7-100.2%, 98.69-99.28%, and an average recovery of 100.62% w/w. researchgate.nettsijournals.comresearchgate.net One comprehensive study found accuracy ranges between 98.47% and 100.67%. africaresearchconnects.com

Evaluation of Ruggedness and Solution/Mobile Phase Stability

The reliability of an analytical method over time and under varied, yet controlled, conditions is paramount for its routine application in quality control. The evaluation of ruggedness and the stability of the analyte in solution and in the mobile phase are critical components of this validation process.

Ruggedness

Ruggedness testing assesses the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This provides an indication of its reliability during normal usage. For the analysis of Camylofine dihydrochloride, ruggedness has been evaluated across different analytical techniques.

In a Gas Chromatography (GC) method developed for the simultaneous determination of Camylofine dihydrochloride and Nimesulide, ruggedness was assessed by analyzing six individual sample preparations. researchgate.net The study reported that the relative standard deviation (RSD) was less than 2%, indicating the method's robustness. researchgate.net Another Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Camylofine dihydrochloride and Diclofenac potassium also demonstrated good ruggedness as per ICH guidelines. walshmedicalmedia.com

Table 1: Ruggedness Evaluation Parameters for Camylofine Dihydrochloride Analysis

| Analytical Technique | Co-analyte | Variation Parameter | Acceptance Criteria | Finding |

|---|---|---|---|---|

| Gas Chromatography (GC) | Nimesulide | Six individual sample preparations | % RSD < 2.0% | Method is rugged researchgate.net |

| RP-HPLC | Diclofenac Potassium | Not specified | As per ICH guidelines | Method is rugged walshmedicalmedia.com |

Solution Stability

The stability of Camylofine dihydrochloride in the prepared analytical solutions is a key factor in ensuring accurate quantification. Studies have investigated this under various storage conditions and durations.

A GC method for Camylofine dihydrochloride and Nimesulide evaluated solution stability by leaving test solutions in tightly capped volumetric flasks at room temperature for 72 hours. semanticscholar.org The samples were assayed at 24-hour intervals against a freshly prepared standard, and no significant changes in the content of the analytes were observed. researchgate.net Similarly, an RP-HPLC method for its combination with Diclofenac potassium found the test solution to be stable for 48 hours. researchgate.netresearchgate.net In another study involving Nimesulide, the test solution was found to be stable for up to 72 hours. researchgate.net

Table 2: Solution Stability of Camylofine Dihydrochloride

| Analytical Method | Co-analyte | Storage Condition | Duration | Result |

|---|---|---|---|---|

| Gas Chromatography | Nimesulide | Room Temperature | 72 hours | Stable semanticscholar.org |

| RP-HPLC | Diclofenac Potassium | Not specified | 48 hours | Stable researchgate.netresearchgate.net |

| RP-HPLC | Nimesulide | Not specified | 72 hours | Stable researchgate.net |

Simultaneous Determination in Co-Formulated Pharmaceutical Preparations

Camylofine dihydrochloride is frequently formulated with non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. This necessitates the development of specific and accurate analytical methods capable of simultaneously quantifying each active ingredient without interference. Various chromatographic and spectrophotometric methods have been successfully developed and validated for this purpose.

Combination with Paracetamol

Several methods have been established for the concurrent analysis of Camylofine dihydrochloride and Paracetamol. A differential pulse voltammetric (DPV) method was developed, demonstrating linearity for Camylofine in the range of 5.0 to 100.0 µM and for Paracetamol from 5.0 to 1000.0 µM. journalirjpac.comyoutube.com The mean recovery was 99.58% for Camylofine and 99.44% for Paracetamol. journalirjpac.comyoutube.com Additionally, an HPLC method using a Zorbax NH2 column and a mobile phase of 0.5% triethylamine (pH 3.0) and methanol (70:30 v/v) has been validated. semanticscholar.orgresearchgate.net This method showed linearity over concentration ranges of 3–90 µg/mL for Camylofine and 10–95 µg/mL for Paracetamol. semanticscholar.orgresearchgate.net

Combination with Mefenamic Acid

For the combination of Camylofine dihydrochloride and Mefenamic Acid, a UV spectrophotometric method using simultaneous equations has been developed. ijiset.com The method utilizes analytical wavelengths of 286 nm and 259 nm in methanol and is linear over a concentration range of 5-50 μg/ml for both drugs. ijiset.com An RP-HPLC method has also been validated, achieving separation on a Hypersil BDS C18 column with a mobile phase of water and acetonitrile (45:55 v/v, pH 3.5). The retention times were approximately 2.59 min for Camylofine and 7.8 min for Mefenamic Acid.

Combination with Nimesulide

The simultaneous estimation of Camylofine dihydrochloride and Nimesulide has been achieved using Gas Chromatography (GC). researchgate.netsemanticscholar.org This method employed an RTX-5 capillary column and a flame ionization detector, with helium as the carrier gas. researchgate.netsemanticscholar.org A UV-absorbance ratio method has also been developed, with linearity in the range of 5-25µg/ml for both compounds. thepharmajournal.com Another RP-HPLC method used caffeine as an internal standard, with retention times of approximately 6.1 min for Camylofine and 12.7 min for Nimesulide. researchgate.net

Combination with Diclofenac Potassium

An RP-HPLC method was developed for the simultaneous determination of Camylofine dihydrochloride and Diclofenac Potassium. walshmedicalmedia.com The separation was performed on an Inertsil C18 column with a mobile phase of 0.05 M KH2PO4 in water and Methanol (35:65, v/v) at a detection wavelength of 220 nm. walshmedicalmedia.com The retention times were 4.85 min for Camylofine dihydrochloride and 13.10 min for Diclofenac potassium, with linearity established over the range of 250-750 µg/mL for both analytes. walshmedicalmedia.comresearchgate.net

Table 3: Methods for Simultaneous Determination of Camylofine Dihydrochloride in Co-Formulations

| Co-formulated Drug | Analytical Technique | Key Method Parameters | Retention Time (Camylofine) |

|---|---|---|---|

| Paracetamol | Differential Pulse Voltammetry (DPV) | Carbon paste electrode, pH 7, Sodium dodecylsulphate | N/A |

| Paracetamol | HPLC | Zorbax NH2 column; Mobile Phase: 0.5% triethylamine (pH 3.0) and methanol (70:30 v/v) | Not Specified |

| Mefenamic Acid | UV Spectrophotometry | Wavelengths: 286 nm and 259 nm; Solvent: Methanol | N/A |

| Mefenamic Acid | RP-HPLC | Hypersil BDS C18 column; Mobile Phase: Water:Acetonitrile (45:55 v/v), pH 3.5 | 2.59 ± 0.1 min |

| Nimesulide | Gas Chromatography (GC) | RTX-5 capillary column; FID detector; Carrier gas: Helium | Not Specified |

| Nimesulide | RP-HPLC | Internal Standard: Caffeine | ~6.1 min researchgate.net |

| Diclofenac Potassium | RP-HPLC | Inertsil C18 column; Mobile Phase: 0.05 M KH2PO4:Methanol (35:65 v/v); Detection: 220 nm | 4.85 min researchgate.net |

Preclinical Pharmacological Investigations and Animal Model Applications

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the molecular and cellular mechanisms of a drug. For Camylofine, these investigations have confirmed its multifaceted approach to inducing spasmolysis.

Camylofine exhibits antimuscarinic (anticholinergic) properties by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors on smooth muscle cells. wikipedia.org This neurotropic action is a key component of its spasmolytic effect. However, research indicates that this activity is less pronounced compared to classic anticholinergic agents like atropine (B194438). wikipedia.org Specifically, the neurotropic potency of Camylofine is reported to be approximately one-seventh of that of atropine. researchgate.net This reduced potency contributes to a pharmacological profile with minimal effects on glands, the eyes, and the cardiovascular system, which are typically associated with stronger anticholinergic drugs. researchgate.net

Table 1: Comparative Anticholinergic Profile

| Feature | Camylofine Dihydrochloride (B599025) | Atropine |

|---|---|---|

| Primary Mechanism | Muscarinic receptor antagonist | Muscarinic receptor antagonist |

| Relative Potency | 1/7th the potency of atropine researchgate.net | Standard benchmark |

| Receptor Action | Inhibits acetylcholine binding wikipedia.org | Inhibits acetylcholine binding |

| Systemic Effects | Minimal action on glands, eyes, and heart researchgate.net | Pronounced systemic anticholinergic effects |

Beyond its receptor-mediated effects, Camylofine possesses a direct musculotropic relaxant action, which is considered its more predominant mechanism. researchgate.net This effect is achieved through the inhibition of phosphodiesterase type IV (PDE4). wikipedia.org PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. nih.govfrontiersin.org

By inhibiting PDE4, Camylofine leads to an accumulation of intracellular cAMP. wikipedia.org Elevated cAMP levels activate a signaling cascade that results in the reduction of cytosolic calcium concentrations, ultimately leading to the relaxation of smooth muscle. wikipedia.org This dual action—combining a moderate anticholinergic effect with potent direct smooth muscle relaxation—provides a comprehensive mechanism for relieving spasms. wikipedia.org

Table 2: Mechanism of PDE4 Inhibition by Camylofine

| Step | Process | Outcome |

|---|---|---|

| 1. Enzyme Targeting | Camylofine selectively inhibits Phosphodiesterase Type IV (PDE4). wikipedia.org | Prevents the breakdown of cAMP. |

| 2. Second Messenger Accumulation | Intracellular levels of cyclic AMP (cAMP) increase. wikipedia.org | Enhanced downstream signaling. |

| 3. Calcium Regulation | The cAMP-mediated pathway leads to reduced cytosolic calcium. wikipedia.org | Decreased availability of calcium for muscle contraction. |

| 4. Cellular Response | The reduction in intracellular calcium induces smooth muscle relaxation. wikipedia.org | Alleviation of spasm (musculotropic effect). |

The spasmolytic efficacy of Camylofine has been demonstrated in isolated organ bath experiments, which allow for the direct assessment of drug effects on smooth muscle tissue. Studies have shown that Camylofine effectively counteracts contractions induced by various spasmogens. It has been shown to be effective against both cholinergic spasms, induced by agents like acetylcholine, and muscular spasms, induced by substances such as barium chloride. researchgate.net These findings in isolated tissue preparations confirm the compound's ability to relax smooth muscle regardless of whether the initial stimulus is neurogenic or myogenic, underscoring its dual pharmacological action.

Animal Model Applications in Drug Discovery and Efficacy Evaluation

Preclinical in vivo studies are essential for confirming the therapeutic potential observed in in vitro assays and for understanding a drug's pharmacodynamic profile within a complex biological system.

The selection of appropriate animal models is critical for evaluating the efficacy of antispasmodic agents. For spasmolytic research, models are chosen based on their ability to mimic the physiological conditions of human spastic disorders, such as those affecting the gastrointestinal tract. Common strategies involve inducing smooth muscle contractions pharmacologically or through physical stimuli.

While specific animal model studies for Camylofine are not detailed in the provided search results, research on other spasmolytics provides a framework for the types of models that would be strategically employed. nih.gov These often include rodent models (mice and rats) where gastrointestinal motility can be assessed. nih.gov For instance, models involving the administration of agents that induce intestinal hypermotility or visceral pain are commonly used to test the efficacy of potential spasmolytic drugs. The choice of animal and induction method allows researchers to investigate the drug's ability to reduce the frequency and amplitude of contractions, thereby providing evidence of its spasmolytic activity in vivo.

Pharmacodynamic (PD) studies investigate the relationship between drug concentration and the observed therapeutic effect. medicilon.com In the preclinical in vivo evaluation of a spasmolytic like Camylofine, PD studies would focus on quantifying the dose-dependent relaxation of smooth muscle and the duration of this effect. nih.gov

Following administration of the compound to an appropriate animal model, researchers would measure physiological responses indicative of spasmolysis. mdpi.com For example, in a model of intestinal colic, this could involve measuring changes in intracolonic pressure or observing a reduction in pain-like behaviors. mdpi.com By correlating these pharmacodynamic endpoints with the pharmacokinetic profile (i.e., the drug's concentration over time), a comprehensive understanding of the exposure-response relationship is developed. nih.gov This is crucial for establishing the compound's potency and efficacy in a living organism before proceeding to clinical trials.

Assessment of Drug Target Engagement in Preclinical Systems

The evaluation of drug target engagement is a critical step in preclinical pharmacology, confirming that a compound interacts with its intended biological molecules in a meaningful way. For Camylofine dihydrochloride, this involves assessing its interaction with muscarinic acetylcholine receptors and the phosphodiesterase type IV enzyme.

Antimuscarinic Activity: Camylofine's anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors. wikipedia.org Preclinical assessment of this activity typically involves in vitro assays using isolated tissues or cell lines expressing these receptors. A standard method is the use of isolated organ bath preparations, where smooth muscle tissues, such as guinea pig ileum, are induced to contract with a muscarinic agonist like acetylcholine. researchgate.netphytojournal.comnih.gov The potency of an antagonist like Camylofine would be determined by its ability to inhibit these contractions in a concentration-dependent manner. Further characterization involves radioligand binding assays, which directly measure the affinity of the drug for specific muscarinic receptor subtypes (M1-M5). nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound, allowing for the calculation of the binding affinity (Ki). While it is known that Camylofine possesses antimuscarinic properties, specific public-domain literature detailing its binding affinity (Ki values) for individual muscarinic receptor subtypes is not readily available.

Phosphodiesterase Type IV (PDE4) Inhibition: The direct smooth muscle relaxant effect of Camylofine is attributed to the inhibition of PDE4. ijrcog.orgwikipedia.org This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that mediates smooth muscle relaxation. nih.govnih.gov Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and results in the sequestration of intracellular calcium, leading to muscle relaxation. wikipedia.org

Target engagement for PDE4 is assessed using enzymatic assays. These in vitro assays measure the ability of a compound to inhibit the catalytic activity of isolated PDE4 enzyme subtypes (PDE4A, 4B, 4C, 4D). The potency is typically reported as an IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Although the PDE4 inhibitory mechanism of Camylofine is cited, specific IC50 values for the various PDE4 subtypes are not detailed in widely available scientific literature.

The following table summarizes the common preclinical methods used to assess target engagement for compounds with dual mechanisms like Camylofine dihydrochloride.

| Target | Preclinical Assessment Method | Endpoint Measured | Purpose |

| Muscarinic Receptors | Isolated Organ Bath (e.g., guinea pig ileum) | Inhibition of agonist-induced smooth muscle contraction | Determines functional antagonism and potency (pA2 value) |

| Radioligand Binding Assays | Binding affinity (Ki value) for receptor subtypes | Quantifies the direct interaction between the drug and receptor | |

| Phosphodiesterase IV (PDE4) | Enzyme Inhibition Assays | Inhibition of PDE4 catalytic activity (IC50 value) | Determines the potency of the drug as a direct enzyme inhibitor |

| Intracellular cAMP Measurement | Levels of cAMP in target cells | Confirms the downstream functional consequence of PDE4 inhibition |

Methodological Considerations for Translational Relevance in Animal Studies

Translating preclinical findings from animal models to human clinical outcomes is a significant challenge in drug development. For antispasmodic agents targeting visceral pain and smooth muscle function, several methodological factors must be carefully considered to enhance the predictive value of animal studies. nih.govosf.io

One of the primary challenges is the inherent difference in physiology and genetics between laboratory animals and humans. osf.io Animal models often oversimplify complex human diseases. nih.gov The choice of animal model is therefore critical. For assessing antispasmodic effects, models can range from chemically induced gut dysfunction (e.g., loperamide-induced constipation) to stress-induced visceral hypersensitivity. nih.gov The latter may have more relevance for functional gastrointestinal disorders where psychological stress is a known factor.

The assessment of visceral pain in non-verbal animals presents another hurdle. The most common method involves measuring the visceromotor response (VMR) to colorectal distension (CRD), where abdominal muscle contractions are quantified as a surrogate for pain. However, this is an evoked response and may not fully capture the spontaneous pain characteristic of many human conditions. nih.gov

Furthermore, the robustness and reproducibility of preclinical studies are paramount. Factors such as the species and strain of the animal, its sex, housing conditions, and the time of day for testing can all influence outcomes. nih.gov Historically, many preclinical studies were conducted primarily in male animals, which is a significant limitation given the female predominance of some functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). nih.gov Integrating pharmacokinetic and pharmacodynamic (PK/PD) relationships is also essential to ensure that drug exposure levels in animal models are relevant to those anticipated in humans. nih.gov Failure to consider these factors can lead to poor translation, where compounds that appear effective in preclinical models fail to demonstrate efficacy in human clinical trials. daneshyari.comnih.gov

Animal Models for Specific Therapeutic Areas (e.g., Ulcerative Colitis)